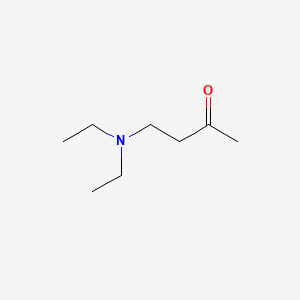

4-(Diethylamino)butan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28042. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-9(5-2)7-6-8(3)10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEOCTUCGZANAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186621 | |

| Record name | 2-Butanone, 4-diethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3299-38-5 | |

| Record name | 4-(Diethylamino)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3299-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)-2-butanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-diethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Diethylamino)-2-butanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZ7C7DP3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Diethylamino)butan-2-one: Physicochemical Properties and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(diethylamino)butan-2-one (CAS No: 3299-38-5), a versatile β-amino ketone.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the compound's structural characteristics, physicochemical parameters, spectroscopic profile, and reactivity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of its key properties and for its synthesis and derivatization, ensuring scientific integrity and reproducibility.

Introduction

This compound, also known as 1-(diethylamino)-3-butanone, is a member of the β-amino ketone class of compounds.[1] These molecules are characterized by the presence of a carbonyl group and a tertiary amine functionality separated by a two-carbon spacer. This unique structural arrangement imparts a rich and diverse reactivity profile, making them valuable intermediates in organic synthesis. Their utility is particularly noted in the construction of more complex molecules, including various pharmaceutical agents and heterocyclic scaffolds. This guide aims to provide a detailed exposition of the fundamental properties of this compound, thereby facilitating its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical transformations.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 3299-38-5 | [1][2] |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [2] |

| Canonical SMILES | CCN(CC)CCC(=O)C | [2] |

| InChIKey | XLEOCTUCGZANAC-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 188.7 °C at 760 mmHg | [1] |

| Density | 0.868 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.433 | [1] |

| Flash Point | 43.3 °C | [1] |

| Vapor Pressure | 0.591 mmHg at 25°C | [1] |

Chemical Properties and Safety

| Property | Value | Source |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

| pKa (predicted) | ~9.5-10.5 | |

| Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |

Note: The predicted pKa is based on the typical range for tertiary amines and the reported value for the analogous 4-(dimethylamino)butan-2-one (pKa = 8.4).[3] The actual value may vary.

Spectroscopic Profile

The spectroscopic data for this compound are essential for its identification and characterization.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound would be expected to show the following signals:

-

A triplet corresponding to the methyl protons of the ethyl groups.

-

A quartet corresponding to the methylene protons of the ethyl groups.

-

A triplet corresponding to the methylene protons adjacent to the nitrogen.

-

A triplet corresponding to the methylene protons adjacent to the carbonyl group.

-

A singlet for the methyl protons of the acetyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to exhibit signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the ethyl groups, and the carbons of the butane chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

C-H stretching vibrations in the region of 2800-3000 cm⁻¹.

-

C-N stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom and the carbonyl group.

Reactivity and Chemical Transformations

As a β-amino ketone, this compound exhibits a dual reactivity profile, with both the ketone and the tertiary amine functionalities available for chemical modification.

Reactions at the Carbonyl Group

The ketone moiety can undergo a variety of classical carbonyl reactions:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, 4-(diethylamino)butan-2-ol, using reducing agents such as sodium borohydride.[4][5][6][7] This transformation is a key step in the synthesis of amino alcohols, which are important chiral building blocks.

-

Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, providing a route to unsaturated amines.[8][9][10][11][12]

Reactions Involving the Amino Group

The tertiary amine is basic and nucleophilic:

-

N-Alkylation: The lone pair of electrons on the nitrogen atom can react with alkyl halides to form quaternary ammonium salts.[13][14][15][16][17] This reaction can be used to modify the properties of the molecule, such as its solubility and biological activity.

Synthesis

This compound is commonly synthesized via the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound (in this case, acetone), formaldehyde, and a secondary amine (diethylamine).[18]

Caption: Synthesis of this compound via the Mannich Reaction.

Experimental Protocols

The following protocols are provided as a guide for the determination of key physical properties and for the synthesis of this compound. These protocols are designed to be self-validating and emphasize the causality behind experimental choices.

Protocol for Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid and relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

Materials:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil

-

Heating source (Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a few drops of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently. The convection currents in the oil will ensure uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Validation: Repeat the measurement to ensure consistency. The reproducibility of the boiling point is an indicator of the purity of the sample.

Protocol for Determination of Density

The density, a fundamental physical property, is determined by measuring the mass of a known volume of the liquid.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

This compound

Procedure:

-

Pycnometer Preparation: Clean and dry the pycnometer thoroughly and record its empty mass.

-

Calibration (Optional but Recommended): Fill the pycnometer with deionized water of a known temperature and record the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature. This step validates the stated volume of the pycnometer.

-

Sample Measurement: Fill the pycnometer with this compound.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Mass Determination: Carefully dry the outside of the pycnometer and record its mass.

-

Calculation: Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer). The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

Trustworthiness: Performing the measurement at a controlled temperature is crucial as density is temperature-dependent.

Protocol for Synthesis via Mannich Reaction

This protocol is a representative procedure for the synthesis of β-amino ketones.

Materials:

-

Acetone

-

Diethylamine hydrochloride

-

Paraformaldehyde

-

Methanol

-

Concentrated Hydrochloric Acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethylamine hydrochloride, paraformaldehyde, acetone, and methanol. Add a catalytic amount of concentrated hydrochloric acid. The acid catalyzes the formation of the electrophilic Eschenmoser's salt intermediate.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and make it basic by adding a solution of sodium hydroxide. This deprotonates the amine hydrochloride and neutralizes the acid catalyst.

-

Extraction: Extract the product into an organic solvent such as diethyl ether. The product will preferentially partition into the organic layer.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation. The purity of the final product can be confirmed by spectroscopic methods and by measuring its physical properties.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its physicochemical properties, spectroscopic profile, and reactivity, as detailed in this guide, provide the necessary foundation for its effective application in the development of novel molecules. The provided experimental protocols offer a reliable framework for its characterization and synthesis, upholding the principles of scientific integrity and reproducibility.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 2-Butanone, 4-diethylamino- | C8H17NO | CID 18694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Dimethylamino)butan-2-one | C6H13NO | CID 546913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. webassign.net [webassign.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

4-(Diethylamino)butan-2-one CAS number 3299-38-5 information

An In-depth Technical Guide to 4-(Diethylamino)butan-2-one (CAS 3299-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 3299-38-5, is a versatile bifunctional organic compound belonging to the class of β-amino ketones.[1] Structurally, it features a ketone functional group and a tertiary amine, which impart a unique reactivity profile that makes it a valuable intermediate in organic synthesis.[2] Often referred to as a Mannich base, this compound serves as a key building block for the construction of more complex molecular architectures, including steroidal and heterocyclic systems.[3][4] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, analytical characterization, and applications, designed to support professionals in research and development.

Physicochemical and Spectroscopic Properties

This compound is a liquid at room temperature with a distinct chemical profile.[3] Its physical and chemical properties are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 3299-38-5 | [3][5] |

| Molecular Formula | C₈H₁₇NO | [3][6] |

| Molecular Weight | 143.23 g/mol | [3][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-(Diethylamino)-2-butanone, 1-(Diethylamino)-3-butanone | [6][7] |

| Boiling Point | 188.7 °C at 760 mmHg; 76-78 °C at 16 mmHg | [3][5] |

| Density | 0.868 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.433 | [3][5] |

| Flash Point | 43.3 °C | [3][7] |

| InChIKey | XLEOCTUCGZANAC-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | CCN(CC)CCC(=O)C | [3][6] |

Synthesis and Mechanism: The Mannich Reaction

The primary and most efficient route for the synthesis of this compound is the Mannich reaction.[1][8] This classic three-component condensation involves an active hydrogen compound (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (diethylamine).[1]

The reaction proceeds through two key stages:

-

Formation of the Iminium Ion: Diethylamine first reacts with formaldehyde to form a relatively stable diethylaminomethyl cation, often referred to as an Eschenmoser's salt precursor. This electrophilic species is the key aminomethylating agent.

-

Nucleophilic Attack: Acetone, the active hydrogen compound, forms an enol or enolate under the reaction conditions. This nucleophilic enol then attacks the carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final β-amino ketone product after workup.

The choice of an unsymmetrical ketone can lead to isomeric products. However, for the synthesis of this compound, acetone is the ideal starting ketone, as it possesses symmetrical alpha-hydrogens, preventing the formation of constitutional isomers.[9]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Mannich reaction.

-

Iminium Ion Generation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine diethylamine and formaldehyde (often as an aqueous solution, formalin, or its polymer form, paraformaldehyde) in a suitable solvent like ethanol or water. If starting with the amine salt (diethylamine hydrochloride), the reaction is typically performed under acidic conditions.

-

Addition of Ketone: Slowly add acetone to the reaction mixture. A slight exotherm may be observed.

-

Reaction: Gently heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate technique like Thin-Layer Chromatography (TLC).

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. If the reaction was run under acidic conditions, carefully neutralize it with a base such as sodium carbonate or sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the product from the aqueous mixture using an immiscible organic solvent (e.g., diethyl ether or dichloromethane). Perform multiple extractions to maximize yield.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent like anhydrous sodium sulfate. After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.[9]

Visualization of the Synthetic Workflow

Caption: Synthetic pathway via the Mannich reaction.

Reactivity and Applications in Organic Synthesis

This compound is primarily utilized as a synthetic intermediate. Its bifunctional nature allows for a range of subsequent transformations.

-

Michael Acceptor Precursor: The compound can be quaternized at the nitrogen atom (e.g., with methyl iodide) and subsequently treated with a base to induce Hofmann elimination. This process generates methyl vinyl ketone (MVK), a crucial Michael acceptor in organic synthesis.

-

Robinson Annulation Reagent: It is a well-established reagent in the Robinson annulation reaction for the construction of six-membered rings. In this capacity, it serves as a stable and easily handled surrogate for the more volatile and polymer-prone MVK. For instance, it reacts with 2-methyl-1,3-cyclohexanedione to form intermediates used in the synthesis of complex polycyclic molecules like steroids and terpenes.[4]

-

Pharmaceutical Scaffolding: Its structure is a precursor for synthesizing various heterocyclic compounds and has been used in the total synthesis of steroidal hydrochrysene derivatives.[3]

Analytical Characterization

Accurate identification and purity assessment of this compound are essential. A combination of chromatographic and spectroscopic techniques is typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification. The compound is volatile enough for GC analysis, and its mass spectrum provides a unique fragmentation pattern for confirmation.[6] The NIST Mass Spectrometry Data Center lists characteristic peaks for this molecule.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl groups (a quartet and a triplet), two methylene groups in the butane backbone (triplets), and a singlet for the methyl ketone group.

-

¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon, the four unique carbons of the N,N-diethylaminobutyl chain, and the methyl carbon of the ketone.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the ketone C=O stretching vibration, typically found around 1715 cm⁻¹.[6]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

GC-MS Conditions:

-

Column: Use a low-to-mid polarity column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10]

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 15°C/min) to a final temperature of 280°C and hold.[10]

-

Injector Temperature: 250°C.

-

Transfer Line Temperature: 280°C.[10]

-

Ion Source Temperature: 230°C.[10]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

-

Data Acquisition and Analysis: Acquire data in full scan mode to obtain the complete mass spectrum. Compare the resulting spectrum with a reference library (e.g., NIST) for positive identification. For quantification, Selected Ion Monitoring (SIM) of characteristic ions can be used for enhanced sensitivity.[10]

Visualization of the Analytical Workflow

Caption: Standard analytical workflow for characterization.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[6]

-

Hazards:

-

Precautions:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Keep away from heat, sparks, open flames, and other sources of ignition. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Spills: In case of a spill, contain the spillage with a non-combustible absorbent material and dispose of it as hazardous waste.

-

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 3299-38-5) is a foundational building block in synthetic organic chemistry. Its straightforward synthesis via the Mannich reaction and its utility as a stable precursor for reagents like methyl vinyl ketone make it an indispensable tool for constructing complex cyclic and polycyclic molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 3299-38-5: 4-(Diethylamino)-2-butanone | CymitQuimica [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-Butanone, 4-diethylamino- | C8H17NO | CID 18694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. oarjbp.com [oarjbp.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-(Diethylamino)butan-2-one: A Versatile β-Amino Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)butan-2-one is a compelling bifunctional molecule belonging to the class of β-amino ketones, also known as Mannich bases. Its structure, which incorporates both a tertiary amine and a ketone functional group, imparts a unique reactivity profile, making it a valuable synthetic intermediate in organic chemistry. While the broader class of β-amino ketones is recognized for its presence in numerous biologically active compounds, this compound itself remains a largely unexplored entity in medicinal chemistry and drug development.[1][2][3] This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and known applications, while also highlighting the current gaps in our understanding of its biological and toxicological properties, thereby underscoring opportunities for future research.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical identity and physical properties of a compound is fundamental for its application in research and development.

Synonyms and Alternative Names

This compound is known by several alternative names, which are frequently encountered in chemical literature and supplier catalogs. These include:

-

1-Diethylamino-3-butanone

-

4-(Diethylamino)-2-butanone

-

4-(N,N-Diethylamino)butan-2-one

-

Diethylaminoacetone (less common and can be ambiguous)

Chemical Identifiers

For unambiguous identification, a set of standardized chemical identifiers is crucial.

| Identifier | Value |

| CAS Number | 3299-38-5 |

| Molecular Formula | C8H17NO |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H17NO/c1-4-9(5-2)7-6-8(3)10/h4-7H2,1-3H3 |

| InChIKey | XLEOCTUCGZANAC-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCC(=O)C |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 143.23 g/mol | [4] |

| Appearance | Colorless to yellowish liquid | General Knowledge |

| Boiling Point | 76-78 °C at 16 mmHg | [5] |

| Density | 0.86 g/mL | [5] |

| Refractive Index | 1.433 | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and other β-amino ketones is the Mannich reaction.[1][2] This three-component condensation reaction involves an active hydrogen compound (a ketone), formaldehyde, and a secondary amine.

The Mannich Reaction: A General Overview

The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of acidic protons located alpha to a carbonyl group. The reaction typically proceeds in three main steps:

-

Formation of an Iminium Ion: The secondary amine (diethylamine) reacts with formaldehyde to form an iminium ion.

-

Enolization of the Ketone: The ketone (acetone) tautomerizes to its enol form.

-

Electrophilic Attack: The enol attacks the iminium ion, leading to the formation of the β-amino ketone.

Synthetic Workflow for this compound

The following diagram illustrates the typical synthetic workflow for producing this compound via the Mannich reaction.

References

- 1. Recent progress in the chemistry of β-aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Butanone, 4-diethylamino- | C8H17NO | CID 18694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

Spectroscopic data (NMR, IR, MS) for 4-(Diethylamino)butan-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Diethylamino)butan-2-one

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in various chemical syntheses. As a Senior Application Scientist, this document moves beyond a simple data repository to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, providing researchers, scientists, and drug development professionals with a practical and authoritative resource for the characterization of this and structurally related compounds.

Introduction

This compound is a versatile bifunctional molecule incorporating both a ketone and a tertiary amine. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecular architectures. Accurate and unambiguous structural confirmation is paramount for its use in regulated environments such as drug development. This guide provides a detailed spectroscopic analysis to ensure the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the ¹H and ¹³C NMR data for this compound, offering insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their connectivity within a molecule.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.01 | Triplet | 6H | -N(CH₂CH₃ )₂ |

| 2.15 | Singlet | 3H | -C(=O)CH₃ |

| 2.51 | Quartet | 4H | -N(CH₂ CH₃)₂ |

| 2.55 | Triplet | 2H | -CH₂ -N(CH₂CH₃)₂ |

| 2.75 | Triplet | 2H | -C(=O)-CH₂ - |

Interpretation: The ¹H NMR spectrum of this compound presents five distinct signals. The triplet at 1.01 ppm, integrating to 6 protons, is characteristic of the two equivalent methyl groups of the diethylamino moiety. The quartet at 2.51 ppm, integrating to 4 protons, corresponds to the two equivalent methylene groups adjacent to the nitrogen atom. The singlet at 2.15 ppm, integrating to 3 protons, is assigned to the methyl group adjacent to the carbonyl group. The two triplets at 2.55 ppm and 2.75 ppm, each integrating to 2 protons, are assigned to the two methylene groups of the butan-2-one backbone. The downfield shift of the triplet at 2.75 ppm is due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 11.8 | -N(CH₂CH₃ )₂ |

| 29.9 | -C(=O)CH₃ |

| 43.1 | -C(=O)-CH₂ - |

| 47.5 | -N(CH₂ CH₃)₂ |

| 52.3 | -CH₂ -N(CH₂CH₃)₂ |

| 208.6 | C =O |

Interpretation: The ¹³C NMR spectrum displays six distinct signals, consistent with the six unique carbon environments in this compound. The signal at 208.6 ppm is characteristic of a ketone carbonyl carbon. The signals at 11.8 ppm and 47.5 ppm are assigned to the ethyl groups of the diethylamino moiety. The remaining signals at 29.9 ppm, 43.1 ppm, and 52.3 ppm correspond to the methyl and methylene carbons of the butan-2-one chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.

Experimental Protocol: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ketone) |

| 1460 | Medium | C-H bend (alkane) |

| 1160 | Medium | C-N stretch (amine) |

Interpretation: The IR spectrum of this compound shows a strong, sharp absorption band at 1715 cm⁻¹, which is highly characteristic of the C=O stretching vibration of a saturated aliphatic ketone. The strong absorption at 2970 cm⁻¹ is due to the C-H stretching vibrations of the alkyl groups. The presence of the C-N stretching vibration around 1160 cm⁻¹ further confirms the presence of the amino group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight). The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 143 | 5 | [M]⁺ (Molecular Ion) |

| 86 | 100 | [CH₂=N(CH₂CH₃)₂]⁺ |

| 58 | 20 | [CH₃CH=N(CH₂CH₃)]⁺ |

| 43 | 15 | [CH₃CO]⁺ |

Interpretation: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 143, which corresponds to the molecular weight of this compound. The base peak at m/z 86 is attributed to the stable α-cleavage fragment [CH₂=N(CH₂CH₃)₂]⁺, which is a characteristic fragmentation pathway for aliphatic amines. The peak at m/z 58 likely arises from a subsequent fragmentation of the m/z 86 ion. The presence of a peak at m/z 43 is indicative of the acetyl cation [CH₃CO]⁺, resulting from cleavage adjacent to the carbonyl group.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, integrating data from multiple techniques for unambiguous structure confirmation.

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they form a robust analytical package for the characterization of this important chemical intermediate. The detailed interpretation of the spectra, grounded in fundamental principles, serves as a valuable resource for scientists engaged in synthesis and drug development, ensuring the quality and integrity of their work.

Solubility characteristics of 4-(Diethylamino)butan-2-one in various solvents

An In-Depth Technical Guide to the Solubility Characteristics of 4-(Diethylamino)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in synthetic chemistry and pharmaceutical research. In the absence of extensive published quantitative solubility data, this guide synthesizes theoretical principles with established experimental methodologies to offer a robust framework for understanding and determining its solubility profile. We delve into the physicochemical properties of this compound, predict its solubility in a range of common laboratory solvents, and provide detailed, field-proven protocols for its empirical determination. This document is intended to be a vital resource for researchers, enabling them to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a bifunctional organic molecule featuring a tertiary amine and a ketone.[1][2][3] This unique combination of functional groups makes it a valuable building block in organic synthesis and a potential scaffold for the development of novel pharmaceutical agents. The solubility of a compound is a critical physicochemical property that governs its utility in a multitude of applications, from reaction kinetics in a laboratory setting to bioavailability in a physiological one. A thorough understanding of the solubility of this compound is therefore paramount for any scientist working with this molecule.

This guide will provide a detailed examination of the factors influencing the solubility of this compound and equip the reader with the necessary knowledge to predict and experimentally verify its solubility in various solvent systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H17NO | [1][2][3] |

| Molecular Weight | 143.23 g/mol | [1][2][4] |

| Boiling Point | 188.7 °C at 760 mmHg; 76-78 °C at 16 mmHg | [1][5] |

| Density | ~0.86 g/mL | [1][5] |

| LogP | 1.30730 | [1] |

| Hydrogen Bond Acceptors | 2 (Nitrogen and Oxygen) | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Theoretical and Qualitative Solubility Profile

The molecular structure of this compound contains both polar and non-polar regions, which dictates its solubility in different solvents. The presence of a ketone group and a tertiary amine introduces polarity and the capacity for hydrogen bonding with protic solvents.[1][6] Conversely, the diethyl and butyl groups contribute to its non-polar character.

Solubility in Aqueous Media

Small tertiary amines are generally soluble in water due to the ability of the lone pair of electrons on the nitrogen atom to form hydrogen bonds with water molecules.[6][7] However, the solubility tends to decrease as the length of the alkyl chains increases.[7][8] For this compound, the presence of two ethyl groups and a butyl chain suggests that its water solubility may be moderate to low.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in a wide range of organic solvents. Its ketone and amine functionalities suggest good solubility in polar aprotic solvents like acetone and ethyl acetate. The non-polar alkyl groups suggest at least partial solubility in non-polar solvents such as diethyl ether and hexane.

Qualitative Solubility Table

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Soluble | The polar ketone and amine groups can hydrogen bond with water, but the C8 hydrocarbon backbone limits solubility. |

| Ethanol | Polar Protic | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, and its ethyl group can interact with the non-polar parts of the molecule. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone is compatible with the ketone and amine groups. |

| Diethyl Ether | Non-polar | Soluble | The non-polar nature of diethyl ether is compatible with the alkyl chains of the molecule. |

| Hexane | Non-polar | Sparingly Soluble | Hexane is very non-polar and will primarily interact with the alkyl portions of the molecule; the polar functional groups will limit solubility. |

Factors Influencing Solubility

The solubility of this compound is not a fixed value and can be influenced by several external factors.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, this principle is still relevant for its miscibility with other liquids.

-

pH: The tertiary amine group in this compound is basic. In acidic solutions, the amine will be protonated to form a water-soluble salt. Therefore, the aqueous solubility of this compound is expected to be significantly higher at a lower pH.

-

Co-solvents: The use of a co-solvent can significantly enhance the solubility of a compound. For example, adding a water-miscible organic solvent like ethanol to an aqueous solution can increase the solubility of this compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols are based on established methodologies for solubility determination.

General Workflow for Solubility Screening

The following diagram outlines a general workflow for determining the solubility of this compound in a given solvent.

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Protocol for Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

-

Preparation:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The excess of the solute is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the sealed container in a constant temperature environment (e.g., a shaker bath) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed at the same temperature until the undissolved solute has settled.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Conclusion

While quantitative solubility data for this compound is not extensively documented, a comprehensive understanding of its solubility characteristics can be achieved through the application of fundamental chemical principles and systematic experimental verification. This guide has provided a theoretical framework for predicting its solubility in various solvents and a practical guide for its experimental determination. The bifunctional nature of this compound, with its polar amine and ketone groups and non-polar alkyl backbone, results in a nuanced solubility profile that is highly dependent on the solvent system. For researchers and drug development professionals, a thorough understanding and empirical determination of its solubility are critical first steps in unlocking the full potential of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 2-Butanone, 4-(diethylamino)- [webbook.nist.gov]

- 4. 2-Butanone, 4-diethylamino- | C8H17NO | CID 18694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-(Diethylamino)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 4-(Diethylamino)butan-2-one (CAS No: 3299-38-5). As a versatile beta-amino ketone intermediate in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions and foster a culture of safety.

Chemical and Physical Identity

This compound is a flammable and irritant liquid. A clear understanding of its physical properties is the first step in a comprehensive risk assessment.

| Property | Value | Source |

| Molecular Formula | C8H17NO | --INVALID-LINK--[1] |

| Molecular Weight | 143.23 g/mol | --INVALID-LINK--[2] |

| Appearance | Light-yellow to nearly colorless liquid | --INVALID-LINK-- |

| Boiling Point | 188.7 °C at 760 mmHg | --INVALID-LINK--[1] |

| Flash Point | 43.3 °C | --INVALID-LINK--[1] |

| Density | 0.868 g/cm³ | --INVALID-LINK--[1] |

| Vapor Pressure | 0.591 mmHg at 25°C | --INVALID-LINK--[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is crucial to be familiar with its hazard profile to implement appropriate safety measures.[2][3]

-

Flammable liquids (Category 3), H226: Flammable liquid and vapor.[2]

-

Skin irritation (Category 2), H315: Causes skin irritation.[2]

-

Serious eye irritation (Category 2A), H319: Causes serious eye irritation.[2]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[2]

Signal Word: Warning

Hazard Pictograms:

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective when handling this compound is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[4][5]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

-

Ignition Sources: Due to its flammability, all potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be eliminated from the work area.[5][6] Use only non-sparking tools.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Caption: PPE selection workflow for handling this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]

-

Skin and Body Protection: A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat should be worn.[5] Synthetic materials should be avoided as they can melt onto the skin in the event of a fire.[5]

-

Hand Protection: Due to the ketone functional group, specific chemical-resistant gloves are required. Butyl or Polyvinyl Alcohol (PVA) gloves offer excellent protection against ketones for prolonged contact.[7] Nitrile gloves may be suitable for incidental or short-term contact but should be changed immediately upon contamination.[7] Always inspect gloves for any signs of degradation or perforation before use.

-

Respiratory Protection: If work must be conducted outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4]

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the chemical's integrity.

Handling

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not inhale vapors or mist.[2]

-

Keep containers tightly closed when not in use.[2]

-

Ground and bond containers when transferring material to prevent static discharge.[2]

-

Use in a well-ventilated area, preferably a chemical fume hood.[5]

-

Wash hands thoroughly after handling.[2]

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][8]

-

Keep containers tightly closed to prevent leakage and evaporation.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

-

Store in a flammable liquids storage cabinet.[5]

Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is crucial for preventing hazardous reactions.

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions, potentially causing a fire or explosion.

-

Strong Acids: As a tertiary amine, this compound is basic and will react exothermically with strong acids to form ammonium salts.[9][10][11] This can generate heat and pressure in a closed container.

-

Strong Reducing Agents: The ketone functional group can be reduced by strong reducing agents like lithium aluminum hydride.[12][13] While often a desired synthetic transformation, uncontrolled mixing can lead to a vigorous and potentially dangerous reaction.

-

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[13]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to incompatible materials.[2]

Toxicological Information and First Aid

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response and Waste Disposal

A clear and practiced spill response plan is essential for mitigating the hazards of an accidental release.

Spill Response Protocol

Caption: Step-by-step spill response workflow for this compound.

Step-by-Step Spill Cleanup Procedure: [2][15][16][17][18]

-

Alert and Evacuate: Immediately alert others in the vicinity of the spill. Evacuate all non-essential personnel from the area.

-

Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.

-

Ventilate: Increase ventilation in the area by opening sashes on fume hoods. Close doors to the affected area to prevent vapor spread.

-

Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves (butyl or PVA), safety goggles, a lab coat, and a respirator if necessary.

-

Contain the Spill: For small spills, use non-combustible absorbent materials like spill pads with a vapor barrier, sand, or vermiculite to dike and contain the liquid.[15][16][17] Avoid using combustible materials like paper towels for large spills.

-

Absorb and Collect: Cover the spill with the absorbent material, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a heavy-duty plastic bag or a designated, sealable hazardous waste container.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Seal and label the waste container appropriately. Dispose of the contaminated materials through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

Waste Disposal

-

Dispose of unused this compound and contaminated materials as hazardous waste.[2]

-

This material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]

-

Do not dispose of this chemical down the drain.

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]

Conclusion

This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet (SDS) and your institution's specific safety policies before working with this or any other hazardous chemical.

References

- 1. In vitro cytotoxicity and in vivo acute responses to some amino acid copolymers and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. blog.storemasta.com.au [blog.storemasta.com.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. science-revision.co.uk [science-revision.co.uk]

- 13. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 14. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. westlab.com [westlab.com]

- 16. - Division of Research Safety | Illinois [drs.illinois.edu]

- 17. acs.org [acs.org]

- 18. ccny.cuny.edu [ccny.cuny.edu]

A Technical Guide to the Synthetic Applications of 4-(Diethylamino)butan-2-one: A Versatile Mannich Base

Executive Summary

4-(Diethylamino)butan-2-one, a classic Mannich base, is a bifunctional molecule whose strategic importance in organic synthesis extends far beyond its simple structure. Readily prepared from inexpensive starting materials, this compound serves as a robust and versatile intermediate. Its primary utility lies in its role as a stable, masked precursor to the highly reactive but notoriously unstable methyl vinyl ketone (MVK). This property makes it a cornerstone reagent in annulation reactions for the construction of cyclic systems, most notably in the synthesis of steroid precursors like the Wieland-Miescher ketone. Furthermore, its direct application as a quaternized Mannich salt enables the construction of complex polycyclic frameworks, including steroidal hydrochrysene analogues. This technical guide provides an in-depth exploration of the synthesis, core reactivity, and key applications of this compound, offering field-proven insights, detailed protocols, and mechanistic rationale for researchers, chemists, and professionals in drug development.

Introduction to this compound

This compound (CAS No. 3299-38-5) is an amino ketone that features a tertiary amine and a carbonyl group.[1] This dual functionality is central to its reactivity. The presence of the diethylamino group at the β-position relative to the carbonyl is the defining feature of a Mannich base, which is typically formed from the condensation of an enolizable ketone (acetone), a secondary amine (diethylamine), and a non-enolizable aldehyde (formaldehyde).[2] This arrangement allows the compound to act as a stable, crystalline, and easily handled precursor for generating α,β-unsaturated ketones through elimination, providing a significant practical advantage in the laboratory.

1.1. Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below, highlighting its characteristics as a tangible chemical entity for synthetic planning.

| Property | Value | Source(s) |

| CAS Number | 3299-38-5 | [1][3] |

| Molecular Formula | C₈H₁₇NO | [1][4] |

| Molecular Weight | 143.23 g/mol | [1] |

| Appearance | Light-yellow to nearly colorless liquid | [2] |

| Boiling Point | 76-78 °C (16 mmHg); 188.7 °C (760 mmHg) | [3][4] |

| Density | 0.86 g/mL | [3] |

| Refractive Index (n²⁵D) | 1.4300–1.4310 | [2] |

| SMILES | CCN(CC)CCC(=O)C | [1][3] |

Synthesis: The Mannich Reaction

The most direct and efficient route to this compound is the Mannich reaction. This three-component condensation is a cornerstone of C-C bond formation. The causality behind this reaction involves the initial formation of an electrophilic diethylaminomethyl cation (an Eschenmoser-like salt intermediate) from diethylamine and formaldehyde. Acetone, which serves as the enol or enolate nucleophile, then attacks this iminium ion to form the final β-amino ketone product.

2.1. Reaction Mechanism

The mechanism proceeds in two main stages:

-

Iminium Ion Formation: Diethylamine first attacks formaldehyde, and after dehydration, forms the reactive N,N-diethylmethaniminium ion.

-

Electrophilic Attack: Under acidic conditions, acetone enolizes. The enol form then attacks the iminium ion, and after deprotonation, yields the Mannich base.

2.2. Detailed Experimental Protocol

The following protocol is a robust and high-yield procedure adapted from Organic Syntheses, a highly trusted source for reproducible chemical methods.[2] This self-validating system ensures reliability for researchers.

Materials:

-

Diethylamine hydrochloride (176 g, 1.60 mol)[5]

-

Paraformaldehyde (68 g, 2.26 mol)

-

Acetone (600 mL, 8.2 mol)

-

Methanol (80 mL)

-

Concentrated Hydrochloric Acid (0.2 mL)

-

Sodium Hydroxide (65 g)

-

Diethyl ether

-

Saturated Sodium Chloride solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a 3-L round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and concentrated hydrochloric acid.

-

Reflux: Heat the mixture to a moderate to vigorous reflux for 12 hours. The mixture will form a light-yellow solution, potentially with a small amount of gelatinous solid remaining.

-

Work-up (Basification): Cool the reaction mixture. In a separate beaker, prepare a solution of 65 g of sodium hydroxide in 300 mL of water and cool it before slowly adding it to the reaction flask.

-

Extraction: Transfer the mixture to a separatory funnel and extract with three 200-mL portions of ether.

-

Washing: Combine the ether extracts and wash them with two 150-mL portions of saturated sodium chloride solution. Re-extract the aqueous washes with two 150-mL portions of ether to maximize recovery.

-

Drying and Filtration: Combine all ether solutions and dry them overnight over approximately 80 g of anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Distillation: Distill the filtrate under reduced pressure (e.g., 7-15 mm Hg) through a 20-cm Vigreux column. Crucially, avoid high distillation temperatures, as this can cause decomposition of the product into methyl vinyl ketone. [2]

-

Collection: Collect the fraction boiling at 75–77°C/15mm Hg. This yields 150–171 g (66–75%) of this compound as a light-yellow to nearly colorless liquid.

Core Application: A Stable Precursor to Methyl Vinyl Ketone (MVK)

The primary and most powerful application of this compound is its function as a "masked" form of methyl vinyl ketone (MVK, but-3-en-2-one).[6] MVK is an exceptionally useful but volatile, toxic, and polymerization-prone Michael acceptor. The Mannich base provides a stable, solid (as its salt) or high-boiling liquid form that can generate MVK in situ or just prior to use.

3.1. Generation of MVK via Thermal Elimination

The C-N bond in the Mannich base is susceptible to cleavage via an elimination reaction. Simple heating is often sufficient to induce elimination, releasing the volatile MVK, which can be distilled directly into a subsequent reaction.[2] This process avoids the need to handle the hazardous MVK directly.

3.2. Application in the Robinson Annulation

The MVK generated from this compound is a classic reagent in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[7][8] This sequence is fundamental to the synthesis of six-membered rings and has been pivotal in the total synthesis of steroids and terpenes.

A landmark application is the synthesis of the Wieland-Miescher ketone , a key building block for synthetic steroids.[4][6] In this process, MVK (generated from its Mannich base precursor) reacts with 2-methylcyclohexane-1,3-dione to construct the fused bicyclic system.

Advanced Application in Total Synthesis

Beyond its role as an MVK precursor, the quaternized salt of this compound serves as a potent electrophile itself in annulation reactions. This reactivity was expertly leveraged in the total synthesis of steroidal analogues.

4.1. Synthesis of Steroidal Hydrochrysene Analogues

In a total synthesis approach to hydrochrysene derivatives (which possess the tetracyclic core of steroids), researchers used a double Robinson-Mannich base reaction strategy.[9] In the final and crucial step to form the fourth ring, the methiodide salt of This compound was reacted with a tricyclic ketone intermediate. This condensation, in the presence of sodium methoxide, successfully closed the D-ring of the steroid nucleus, demonstrating the compound's utility in constructing complex, high-value molecules.[9] This stands as a prime example of its direct use in building molecular complexity.

A Versatile Precursor for Heterocyclic Systems

The ability of this compound to generate MVK opens a reliable pathway to 1,5-dicarbonyl compounds, which are essential precursors for a wide range of six-membered heterocyclic systems.

5.1. Synthesis of Substituted Pyridines

The synthesis of pyridines can be achieved by reacting a 1,5-dicarbonyl compound with ammonia or an ammonia equivalent. The workflow begins with the generation of MVK from this compound. A subsequent Michael addition of an enolate (e.g., from a β-keto ester) to the MVK generates the required 1,5-dicarbonyl intermediate, which can then be cyclized and oxidized to form a substituted pyridine ring, a privileged scaffold in medicinal chemistry.

Conclusion

This compound is a quintessential example of a simple molecule with profound synthetic utility. Its primary strength lies in its role as a stable and manageable precursor to methyl vinyl ketone, thereby taming a notoriously difficult reagent for use in powerful C-C bond-forming reactions like the Robinson annulation. Furthermore, its direct application in the total synthesis of complex natural product analogues showcases its value as a robust building block. For researchers in organic synthesis and drug development, mastery of the applications of this versatile Mannich base provides a reliable and effective tool for the construction of complex cyclic and heterocyclic molecular architectures.

References

- 1. 2-Butanone, 4-diethylamino- | C8H17NO | CID 18694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Diethylamine - Wikipedia [en.wikipedia.org]

- 6. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Thermochemical Properties and Stability of 4-(Diethylamino)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diethylamino)butan-2-one, a β-aminoketone, is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility is intrinsically linked to its thermochemical properties and stability, which dictate reaction conditions, shelf-life, and degradation pathways. This guide provides a comprehensive analysis of the core thermochemical parameters of this compound, an exploration of its inherent stability challenges, and detailed experimental protocols for its characterization. By synthesizing theoretical calculations with practical, field-proven insights, this document serves as an essential resource for professionals engaged in the research and development of compounds incorporating this important structural motif.

Introduction: The Dual Nature of a β-Aminoketone

This compound belongs to the class of Mannich bases, characterized by the presence of a tertiary amine and a ketone functional group separated by an ethylene bridge. This unique arrangement confers a rich chemical reactivity, making it a valuable building block in the synthesis of more complex molecules. However, this bifunctionality also introduces inherent instabilities that must be understood and controlled. The lone pair of electrons on the nitrogen atom and the electrophilic nature of the carbonyl carbon create a molecule susceptible to specific degradation pathways. A thorough understanding of its thermochemical properties and stability is therefore paramount for its effective application in drug development and other areas of chemical synthesis.

Thermochemical Profile of this compound

Precise experimental thermochemical data for this compound is not extensively available in the public domain. Consequently, we turn to reliable computational methods to estimate its key thermochemical parameters. The Joback group contribution method, a well-established and straightforward estimation technique, provides valuable insights into the thermodynamic properties of organic compounds based on their molecular structure.[1][2]

The molecular structure of this compound is first deconstructed into its constituent functional groups as defined by the Joback method:

-

Two methyl groups (-CH3)

-

Three methylene groups (-CH2-)

-

One tertiary amine group (>N-)

-

One ketone group (>C=O)

The contributions of each group are then summed to calculate the thermochemical properties.

Table 1: Estimated Thermochemical Properties of this compound using the Joback Method

| Property | Symbol | Estimated Value | Unit |

| Molar Mass | Mw | 143.23 | g/mol |

| Boiling Point | Tb | 457.15 | K |

| Critical Temperature | Tc | 637.86 | K |

| Critical Pressure | Pc | 29.45 | bar |

| Critical Volume | Vc | 523.00 | cm³/mol |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -285.5 | kJ/mol |

| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔGf° | -93.63 | kJ/mol |

| Heat Capacity (Ideal Gas, 298.15 K) | Cp | 283.45 | J/(mol·K) |

Note: These values are estimations and should be used as a guide. Experimental verification is recommended for critical applications.

Chemical Stability: Navigating the Inherent Reactivity

The stability of this compound is governed by the interplay of its two functional groups. Two primary degradation pathways are of significant concern: the retro-Mannich reaction and the oxidation of the tertiary amine.

The Retro-Mannich Reaction: A Reversible Pathway

Being a Mannich base, this compound can undergo a retro-Mannich reaction, decomposing back to its precursors: diethylamine and methyl vinyl ketone.[3][4] This reaction is often catalyzed by both acidic and basic conditions and is also influenced by temperature.

The equilibrium nature of the Mannich reaction means that conditions that favor the reverse reaction will lead to the degradation of the β-aminoketone. In a drug development context, this can lead to loss of active pharmaceutical ingredient (API) and the formation of potentially reactive impurities.

Factors influencing the retro-Mannich reaction:

-

pH: The reaction is slowest in a neutral to slightly acidic pH range. Both strongly acidic and strongly basic conditions can accelerate the decomposition.

-

Temperature: Elevated temperatures can provide the activation energy needed to drive the equilibrium towards the starting materials.[4]

-

Solvent: Protic solvents can facilitate the proton transfer steps involved in the mechanism.

Oxidation of the Tertiary Amine: A Common Pitfall

The tertiary amine functionality in this compound is susceptible to oxidation, a common degradation pathway for many amine-containing pharmaceuticals.[5][6] The primary oxidation product is the corresponding N-oxide, which can undergo further reactions, such as the Cope elimination, to yield an alkene and a hydroxylamine derivative.[7]

Common oxidizing agents and conditions:

-

Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or metal ions, can lead to gradual oxidation.

-

Peroxides: Hydrogen peroxide and other peroxide sources are potent oxidizing agents for tertiary amines.[5]

-

Light: Photodegradation can occur, particularly in the presence of photosensitizers, leading to the formation of radical species that can initiate oxidation.[8][9]

Photostability

In addition to promoting oxidation, light can directly induce degradation of the ketone functionality through Norrish-type reactions.[8][9] Therefore, protection from light is a critical consideration for the storage and handling of this compound and its derivatives.

Experimental Protocols for Stability and Thermochemical Analysis

To ensure the scientific integrity and trustworthiness of research involving this compound, rigorous experimental characterization is essential. The following section provides detailed protocols for assessing its thermal stability and for conducting forced degradation studies.

Thermal Stability Assessment by Simultaneous TGA-DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile of a substance, detailing its thermal stability and any associated energetic events.[10][11]

Objective: To determine the onset of thermal decomposition and to identify any endothermic or exothermic events as a function of temperature.

Instrumentation: A simultaneous TGA-DSC instrument.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared aluminum or ceramic TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Use an empty, tared pan as the reference.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation during the analysis.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-